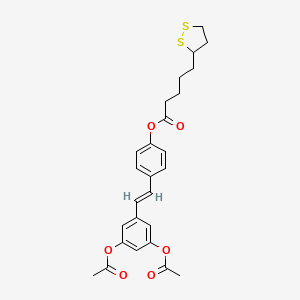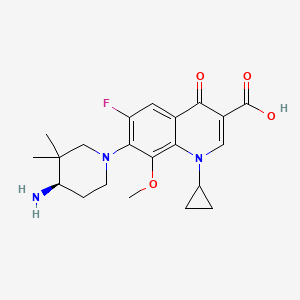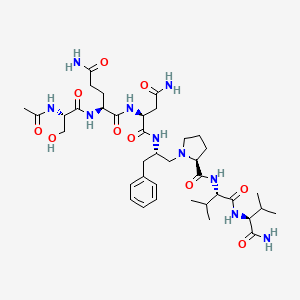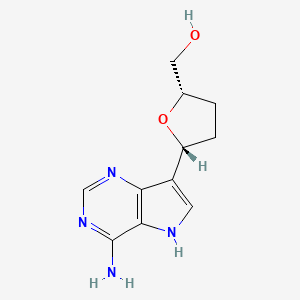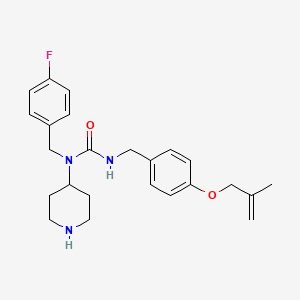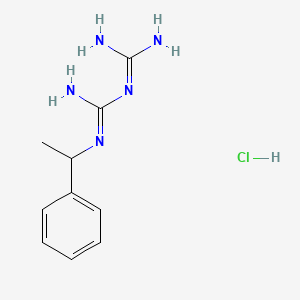
1-(alpha-Methylbenzyl)biguanide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(alpha-Methylbenzyl)biguanide monohydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of biguanide, a class of compounds known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Methylbenzyl)biguanide monohydrochloride typically involves the reaction of alpha-methylbenzylamine with dicyandiamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(alpha-Methylbenzyl)biguanide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex biguanide derivatives, while reduction may produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Applications De Recherche Scientifique
1-(alpha-Methylbenzyl)biguanide monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex biguanide derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in the treatment of various diseases, including diabetes and cancer.
Industry: It is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(alpha-Methylbenzyl)biguanide monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activation of AMP-activated protein kinase (AMPK) plays a crucial role in regulating glucose metabolism and other cellular processes. The compound’s ability to modulate these pathways makes it a promising candidate for various therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(alpha-Methylbenzyl)biguanide monohydrochloride can be compared with other biguanide compounds, such as:
Metformin: A widely used antidiabetic drug that also inhibits mitochondrial complex I and activates AMPK.
Phenformin: Another antidiabetic biguanide with similar mechanisms of action but higher potency and risk of side effects.
Proguanil: A biguanide used for malaria prevention, which does not inhibit mitochondrial respiration in cells.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with different targets and pathways compared to other biguanides. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
4751-77-3 |
|---|---|
Formule moléculaire |
C10H16ClN5 |
Poids moléculaire |
241.72 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-(1-phenylethyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-7(8-5-3-2-4-6-8)14-10(13)15-9(11)12;/h2-7H,1H3,(H6,11,12,13,14,15);1H |
Clé InChI |
ATOZHCWQYQOMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N=C(N)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


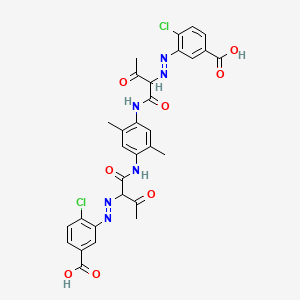
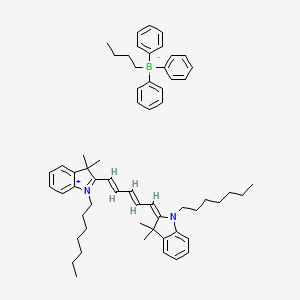



![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
